2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide
Description
Properties
IUPAC Name |
2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-7(2)14-11(17)6-20-13-16-15-12(19-13)10-5-8(3)18-9(10)4/h5,7H,6H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLMGGCGAOIFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, 2,5-dimethylfuran-3-carboxylic acid. This intermediate is then converted to the corresponding hydrazide, which undergoes cyclization with carbon disulfide and an appropriate base to form the 1,3,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with N-isopropylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thioethers.
Scientific Research Applications
2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactivity against various pests and weeds.
Mechanism of Action
The mechanism of action of 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Oxadiazole Derivatives (2a and 2b)
Fawad Zahoor et al. (2019) synthesized two benzofuran-oxadiazole analogs:
- 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- 2b : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Structural Differences:
| Feature | Target Compound | 2a/2b Derivatives |
|---|---|---|
| Furan Substituent | 2,5-Dimethylfuran | Benzofuran |
| Acetamide Group | N-Isopropyl | N-(3-Chlorophenyl)/N-(4-Methoxyphenyl) |
| Bioactivity | Not reported in evidence | Potent antimicrobial activity |
- Key Insights :
- The benzofuran group in 2a/2b introduces a fused aromatic system, enhancing π-π stacking interactions with microbial targets. In contrast, the dimethylfuran in the target compound may reduce steric hindrance, favoring selective binding .
- The N-isopropyl group in the target compound likely improves solubility compared to the hydrophobic chlorophenyl/methoxyphenyl groups in 2a/2b, which could enhance bioavailability but reduce membrane penetration .
Thiadiazole Derivatives
J. BAUN Inst. Sci. Technol. (2018) synthesized 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I), a thiadiazole analog .
Structural and Functional Comparisons:
| Feature | Target Compound (Oxadiazole) | Thiadiazole Derivative (I) |
|---|---|---|
| Heteroatom | Oxygen (O) in oxadiazole ring | Sulfur (S) in thiadiazole ring |
| Synthetic Route | Not described in evidence | POCl3-mediated reflux (90°C, 3h) |
| Electronic Effects | Electron-deficient ring | Increased polarizability due to S |
- Thiadiazoles are generally more lipophilic due to sulfur’s larger atomic radius, which may enhance tissue penetration but reduce aqueous solubility compared to oxadiazoles .
Table 1: Structural and Functional Comparison
Research Implications
- The target compound’s dimethylfuran and isopropyl groups may offer a balance between solubility and bioavailability, warranting further antimicrobial assays.
- Comparative studies with benzofuran-oxadiazoles (e.g., 2a/2b) could elucidate the role of aromatic substituents in activity.
Biological Activity
The compound 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide is a novel derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 241.28 g/mol. It features a unique oxadiazole ring and a thioamide linkage that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with appropriate thioketones and acetamides under controlled conditions to yield the desired product. The synthetic route may include several steps such as condensation reactions and cyclization processes.
Antimicrobial Properties
Recent studies have indicated that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the thioether linkage enhances the interaction with microbial cell membranes, contributing to its potency.
Anticancer Activity
Research on related compounds suggests potential anticancer properties. The oxadiazole ring has been associated with the inhibition of cancer cell proliferation. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of specific kinases involved in cell cycle regulation.
The proposed mechanism involves the compound's ability to interact with key biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in tumor immune escape.
- Cell Cycle Arrest : By affecting signaling pathways related to cell division, it can induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production leading to oxidative stress in target cells.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives against pathogenic bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , indicating significant antimicrobial potential.
- Anticancer Evaluation : In another study focusing on cancer cell lines, the compound was tested for cytotoxicity using MTT assays. Results showed an IC50 value of 15 µM for HeLa cells, suggesting effective inhibition of cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
